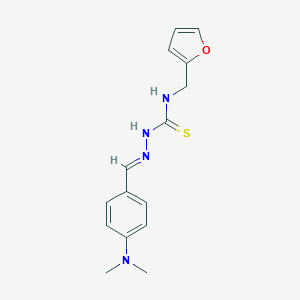
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone
Vue d'ensemble
Description
4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone is an organic compound . The compound is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction . It can also be used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is used in the synthesis of azo-azomethine dyes by condensation reaction . It is also used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 149.1897 . It has a melting point of 72-75 °C (lit.) . It is slightly soluble in water .Applications De Recherche Scientifique
Amyloid-β Aggregation Inhibition
4-(Dimethylamino)benzaldehyde thiosemicarbazone derivatives, including the compound , have been synthesized and characterized for their inhibitory properties against the aggregation of amyloid-β. These compounds show potential in reducing the formation of amyloid-β fibrils, a significant factor in Alzheimer's disease. They exhibit remarkable inhibitory properties, with IC50 values below 1 µM, indicating their efficiency in reducing Aβ fibrillation. This research demonstrates the potential of these compounds in addressing neurodegenerative diseases related to amyloid-β aggregation (Matesanz et al., 2020).
Synthesis and Structural Analysis
The compound has been involved in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I). These complexes display unique structural features, such as the formation of four- and/or five-membered chelate rings and the stabilization of different ligand coordination modes. This research provides valuable insights into the structural dynamics and potential applications of these complexes in various fields, including catalysis and material science (Argibay-Otero et al., 2020).
Corrosion Inhibition
This compound has been studied for its corrosion inhibition characteristics on metals like aluminum alloys and mild steel in acidic environments. The studies reveal that 4-(dimethylamino)benzaldehyde thiosemicarbazone acts as an effective inhibitor, reducing corrosion rates in harsh chemical environments. This application is particularly relevant in industrial settings where metal preservation is critical (Pinto, Nayak, & Shetty, 2011).
Spectroscopic Study and Complex Formation
In a study focused on the spectroscopic characteristics of this compound, it was used to form complexes with mercury(II). The research provides insights into the spectral properties of these complexes, offering a foundation for further exploration in areas like analytical chemistry and sensor development (Tahir, Salhin, & Ghani, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of 4-(dimethylamino)benzaldehyde N-(2-furylmethyl)thiosemicarbazone could involve its use in the synthesis of azo-azomethine dyes by condensation reaction . It could also be used as a reagent in the synthesis of molecular adduct 4DMAB4NP (4-(dimethylamino)benzaldehyde 4-nitrophenol) by reacting with 4-nitrophenol .
Propriétés
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19(2)13-7-5-12(6-8-13)10-17-18-15(21)16-11-14-4-3-9-20-14/h3-10H,11H2,1-2H3,(H2,16,18,21)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJBLRENXKWQS-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B380499.png)
![2-amino-4-[5-(2-cyanophenyl)-2-furyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380500.png)
![2-[(3-Chlorobenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B380502.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B380506.png)




![2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B380516.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380518.png)

![2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(naphthalen-2-yl)acetamide](/img/structure/B380521.png)

